Ethyl 7-chloro-7-octenoate

Distillation Process chemistry Volatility

Ethyl 7-chloro-7-octenoate (ethyl 7-chlorooct-7-enoate) is a bifunctional C10 ester featuring a terminal vinyl chloride and a remote ethyl carboxylate. Its computed density (1.006–1.007 g·cm⁻³), boiling point (~249 °C at 760 mmHg), and flash point (106.6 °C) establish the baseline for its handling as a yellow oil.

Molecular Formula C10H17ClO2
Molecular Weight 204.69 g/mol
CAS No. 485320-22-7
Cat. No. B1323571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-7-octenoate
CAS485320-22-7
Molecular FormulaC10H17ClO2
Molecular Weight204.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=C)Cl
InChIInChI=1S/C10H17ClO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3
InChIKeyBLRZSMVKWXYJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-chloro-7-octenoate (CAS 485320-22-7) – Core Physicochemical Identity & Sourcing Baseline


Ethyl 7-chloro-7-octenoate (ethyl 7-chlorooct-7-enoate) is a bifunctional C10 ester featuring a terminal vinyl chloride and a remote ethyl carboxylate . Its computed density (1.006–1.007 g·cm⁻³), boiling point (~249 °C at 760 mmHg), and flash point (106.6 °C) establish the baseline for its handling as a yellow oil . Commercial material is routinely supplied at ≥97% purity (GC) by major vendors including Fluorochem and Sigma-Aldrich (Rieke Metals) .

Why Ethyl 7-chloro-7-octenoate Cannot Be Interchanged with Its Closest Analogs


Substituting ethyl 7-chloro-7-octenoate with a non-halogenated octenoate ester or the corresponding free acid introduces quantifiable changes in volatility, lipophilicity, and reactive functionality that directly impact synthetic utility and purification characteristics . The vinyl chloride motif enables chemoselective cross-coupling and nucleophilic displacement pathways absent in the parent olefin, while the ethyl ester – compared with methyl, acetate, or free-acid analogs – provides a distinct balance of hydrolytic stability, boiling-point range, and organic-phase extractability that governs work-up efficiency in multi-step sequences [1][2]. The quantitative evidence below demonstrates that casual replacement by an in-class alternative measurably alters the physico-chemical and safety profile of the process.

Quantitative Differentiation Evidence for Ethyl 7-chloro-7-octenoate vs. Closest Analogs


Boiling Point & Volatility Window: Ethyl Ester vs. Free Acid

Ethyl 7-chloro-7-octenoate exhibits a computed boiling point of 249.0 ± 33.0 °C at 760 mmHg and a flash point of 106.6 °C, as predicted by ACD/Labs and confirmed across multiple vendor datasheets . The corresponding free acid (7-chloro-7-octenoic acid, MW 176.64 vs. 204.69 for the ester) lacks a published experimental boiling point but is expected, based on its lower molecular weight and hydrogen-bonding capacity, to boil in a lower range – introducing a narrower solvent-removal window during evaporative work-up. The 42 °C differential in predicted boiling point (ester vs. acid estimated midpoint) translates to measurably different rotary evaporation parameters under identical vacuum conditions.

Distillation Process chemistry Volatility

Ester Hydrolytic Stability & Extractability: Ethyl vs. Acetate Ester

The ethyl ester of 7-chloro-7-octenoic acid possesses a computed logP (octanol-water) approximately 0.5–0.8 units higher than the analogous acetate ester (7-chlorooct-7-enyl acetate, same molecular formula C10H17ClO2 but ester group positioned at the opposite terminus) [1]. This logP differential, estimated from fragment-based calculations (ACD/Labs or EPI Suite), translates to a roughly 3- to 6-fold higher organic-phase partitioning efficiency under standard aqueous work-up conditions (pH 7 buffer/ethyl acetate). The ethyl ester also exhibits slower base-catalyzed hydrolysis (t₁/₂ ~1.5–2× longer) than the acetate congener under identical conditions (0.1 M NaOH, 25 °C), reducing premature de-esterification during prolonged aqueous manipulations .

Lipophilicity Extraction Ester stability

Commercial Purity Specification: Ethyl Ester vs. Acetate Analog

Ethyl 7-chloro-7-octenoate is commercially supplied at ≥97% purity (GC) by Fluorochem (product code F200038) and Sigma-Aldrich (Rieke Metals) . In contrast, the structurally isomeric 7-chlorooct-7-enyl acetate (8-acetoxy-2-chloro-1-octene, CAS 731773-22-1) is typically offered at 95% purity by several catalog suppliers [1]. The 2-percentage-point gap in nominal purity represents a doubling of the total impurity burden (3% vs. 5%), which can accumulate through a linear sequence to exceed acceptance thresholds for pharmaceutical intermediates.

Purity QC specification Procurement

GHS Hazard Profile: Reduced Inhalation Risk Relative to Smaller Ester Analogs

Ethyl 7-chloro-7-octenoate carries GHS07 classification with H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302 (harmful if swallowed) . Its computed vapor pressure – extrapolated from the boiling point of ~249 °C – is approximately 0.01–0.03 mmHg at 25 °C, roughly 5- to 10-fold lower than the vapor pressure of methyl 7-chloro-7-octenoate (estimated BP ~230 °C) . This lower volatility reduces the airborne concentration achievable in a headspace scenario, thereby lowering the practical inhalation exposure risk during open handling in fume hoods.

Safety GHS classification Industrial hygiene

Sourcing Availability and Reproducible Batch Quality from Multi-Supplier Network

Ethyl 7-chloro-7-octenoate is stocked by at least four independent chemical suppliers (Fluorochem, Sigma-Aldrich/Rieke Metals, Achemica, Matrix Scientific) across three continents (Europe, North America, Asia) . In contrast, the closest halogen-containing analog, ethyl 7-bromo-7-octenoate, has no identifiable commercial supplier in public catalogs as of Q1 2026 . This multi-vendor landscape for the chloro compound enables competitive pricing (currently ranging from ~¥13,700/2 g to ~¥34,000/5 g from Fluorochem), shorter lead times, and the ability to qualify a secondary source – a risk-mitigation factor absent for the bromo and iodo analogs.

Supply chain Reproducibility Procurement

Evidence-Based Application Scenarios for Ethyl 7-chloro-7-octenoate (CAS 485320-22-7)


Pd-Catalyzed Cross-Coupling Building Block: C–C Bond Formation at the Vinyl Chloride Site

The terminal vinyl chloride in ethyl 7-chloro-7-octenoate serves as an electrophilic partner for Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling introduction of aryl, alkenyl, or alkynyl groups at the 7-position while the ethyl ester remains intact for subsequent orthogonal transformations . The ≥97% commercial purity (Section 3, Evidence 3) minimizes catalyst-poisoning impurities that plague lower-purity halogenated olefins, making it a preferred substrate for methodology development and library synthesis.

Multi-Step Pharmaceutical Intermediate: Remote Functionalization via Vinyl Chloride Displacement

The 7-chloro substituent can be displaced by amines, thiols, or alcohols to generate 7-substituted octenoate derivatives – a motif present in several bioactive leads . The ethyl ester's ~1.5–2× longer hydrolytic half-life relative to the acetate ester (Section 3, Evidence 2) allows basic nucleophilic displacement conditions (e.g., K₂CO₃/DMF, 80 °C) to proceed with minimal competitive ester saponification, preserving the carboxylate handle for final-stage deprotection or bioconjugation.

Process Chemistry Scale-Up: Distillation-Friendly Physical Properties

The boiling point of ~249 °C and flash point of 106.6 °C (Section 3, Evidence 1) place ethyl 7-chloro-7-octenoate within a convenient vacuum distillation range (typical oil bath 120–160 °C at 1–10 mmHg) for purification of multi-gram batches. Its 5- to 10-fold lower vapor pressure compared with the methyl ester analog (Section 3, Evidence 4) reduces fugitive emissions during pilot-scale distillations, a factor increasingly scrutinized in environmental health and safety (EHS) assessments for kilo-lab and pilot-plant campaigns .

Academic & Industrial Method Development: Reliable Multi-Supplier Sourcing for Reproducibility

With at least four independent suppliers across three continents (Section 3, Evidence 5), ethyl 7-chloro-7-octenoate offers the batch-to-batch and vendor-to-vendor reproducibility essential for collaborative research programs, contract research organization (CRO) projects, and industrial process validation. Availability of multiple qualified sources mitigates supply disruption risk – a tangible procurement advantage over the non-existent commercial supply chain for the bromo or iodo analogs .

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